2-(4-Sulfamoylphenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-sulfamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNIHNXJMUVRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Sulfamoylphenyl Propanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgdeanfrancispress.com It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com For 2-(4-Sulfamoylphenyl)propanoic acid, two primary disconnection strategies are considered the most logical.
The first and more common strategy involves the disconnection of the carbon-carbon bond between the propanoic acid side chain and the phenyl ring. This approach simplifies the target molecule into a substituted sulfamoylbenzene synthon and a propanoic acid synthon. This method is often preferred as it allows for the early introduction of the crucial sulfamoyl group onto a simpler aromatic precursor.
A second strategy involves disconnecting the carbon-sulfur bond of the sulfamoyl group. This route leads back to 2-phenylpropanoic acid, which would then require sulfonation and subsequent amination. However, this approach presents a significant challenge in controlling the regioselectivity of the sulfonation step, as the alkyl group of the propanoic acid chain is an ortho-, para-director, likely leading to a mixture of isomers that would be difficult to separate.
Diverse Synthetic Routes to the Core this compound Structure
Based on the retrosynthetic analysis, several synthetic routes can be devised to construct the target molecule. These routes focus on forming the key carbon-carbon bond and introducing the sulfamoyl group with the correct regiochemistry.
Carbon-Carbon Bond Formation Methodologies for the Propanoic Acid Chain
A number of established methods can be adapted to form the 2-propanoic acid side chain on the aromatic ring.
Friedel-Crafts Acylation and Subsequent Reactions: A classic approach involves the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. thesciencehive.co.uk For instance, a protected sulfamoylbenzene could be acylated with propanoyl chloride. However, this would need to be followed by a series of reactions, such as the Willgerodt-Kindler reaction or a 1,2-aryl shift rearrangement (as seen in some syntheses of profens), to achieve the correct propanoic acid structure. A multi-step sequence starting with a haloalkane can also be used, involving reaction with a cyanide ion to extend the carbon chain, followed by hydrolysis to form the carboxylic acid. youtube.comorgsyn.org
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer a more direct and often higher-yielding approach. A pre-functionalized aromatic ring, for example, 4-bromobenzenesulfonamide, could be coupled with a propanoate-equivalent organometallic reagent or with acrylic acid followed by reduction.
From Vinyl Arenes: A three-step synthesis starting from vinyl arenes can produce 2-arylpropanoic acids in high yield and enantioselectivity. nih.gov This involves asymmetric hydrovinylation of the vinyl arene, followed by oxidative degradation to form the desired acid. nih.gov
Introduction and Functionalization of the Sulfamoylphenyl Moiety
The sulfamoyl group (-SO2NH2) is a key functional group in many pharmaceuticals. ontosight.aiebi.ac.ukebi.ac.uk Its introduction onto the phenyl ring is a critical step in the synthesis of this compound.
The most common method for introducing a sulfamoyl group is a two-step process:
Chlorosulfonation: The aromatic ring is treated with chlorosulfonic acid (ClSO3H) to produce an aryl sulfonyl chloride. This electrophilic aromatic substitution reaction is typically effective on activated or moderately deactivated rings.
Amination: The resulting sulfonyl chloride is then treated with ammonia (B1221849) or an amine to form the sulfonamide.
Patents describe processes for preparing aromatic sulfonyl halides, which are precursors to sulfonamides, highlighting methods to introduce the halogenated sulfonyl group onto various aromatic rings. google.comgoogle.com
Regioselective Synthesis Approaches for the Phenyl Ring Substitution Pattern
Ensuring the correct para substitution pattern on the phenyl ring is crucial. The order of reactions is determined by the directing effects of the substituents. libretexts.org
Starting with a Para-Substituted Precursor: The most straightforward strategy to ensure para-selectivity is to begin with a starting material that already has a group in the para position. For example, starting with p-xylene, one could perform chlorination, cyanation, methylation, and finally hydrolysis to arrive at a 2-(4-methylphenyl)propanoic acid, which would then need the methyl group converted to a sulfamoyl group. google.com Another approach is to start with a compound like sulfanilamide (B372717) (4-aminobenzenesulfonamide), where the sulfamoyl group is already in the correct position. The amino group could then be transformed into the propanoic acid side chain via a Sandmeyer-type reaction or other modern coupling methods.
Directing Group Strategy: An alternative is to introduce a group that directs subsequent substitutions to the para position. For example, one could start with a halogenated benzene. The halogen is an ortho-, para-director, allowing for the introduction of another group at the para position. The halogen can then be removed or transformed later in the synthesis. The directing effects of various functional groups are well-documented and crucial for planning a multi-step synthesis of disubstituted benzenes. masterorganicchemistry.com For instance, deactivating groups like -SO3H tend to direct incoming electrophiles to the meta position. rsc.org
A comparison of potential synthetic strategies is outlined below:
| Strategy | Starting Material Example | Key Steps | Advantages | Disadvantages |
| Route 1 | p-Bromobenzenesulfonamide | Pd-catalyzed cross-coupling with a propanoate synthon. | High regioselectivity, often good yields. | Requires specialized catalysts and reagents. |
| Route 2 | Sulfanilamide | Diazotization of the amino group, followed by a Meerwein arylation with acrylic acid and subsequent reduction. | Readily available starting material, ensures para-substitution. | Diazotization can have variable yields and safety concerns. |
| Route 3 | 2-Phenylpropanoic acid | Chlorosulfonation followed by amination. | Direct approach. | Poor regioselectivity, leading to a mixture of ortho and para isomers requiring separation. |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing costs and reaction time. numberanalytics.comnih.gov Key parameters to consider include temperature, pressure, solvent, and catalyst choice. numberanalytics.com
For the synthesis of this compound, optimization would focus on the key bond-forming steps:
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate, catalyst stability, and selectivity. numberanalytics.com | Temperature screening experiments to find the optimal balance between reaction speed and prevention of side reactions or catalyst degradation. numberanalytics.com |
| Catalyst | Determines the reaction pathway and efficiency. numberanalytics.com | Screening different catalysts (e.g., various palladium ligands for cross-coupling) and optimizing catalyst loading to maximize turnover number and frequency. |
| Solvent | Influences reactant solubility, catalyst stability, and reaction rate. numberanalytics.com | Testing a range of solvents with different polarities and properties to find the one that best facilitates the desired reaction pathway. |
| Reactant Ratio | Can drive the reaction to completion and influence selectivity. | Systematically varying the ratio of reactants to find the ideal stoichiometry that maximizes the yield of the desired product. |
Recent advancements have seen the use of machine learning and Bayesian optimization to accelerate the discovery of optimal reaction conditions, reducing the number of experiments required. nih.govbeilstein-journals.org
Advanced Synthetic Techniques and Green Chemistry Principles in Compound Preparation
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org These principles are increasingly important in pharmaceutical synthesis. ispe.orgjddhs.com
Catalysis: The use of catalytic reactions, especially with earth-abundant metals, is preferred over stoichiometric reagents to improve atom economy and reduce waste. pharmaceutical-technology.com For example, using a recyclable catalyst for Friedel-Crafts reactions or cross-coupling steps aligns with green chemistry principles. pharmaceutical-technology.com
Alternative Solvents: Minimizing the use of traditional volatile organic compounds (VOCs) is a key goal. jddhs.com Research focuses on using safer, more sustainable solvents like water, bio-based solvents, or supercritical CO2. mdpi.comjddhs.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times. jddhs.com Continuous flow synthesis, in particular, allows for better control, optimization, and safety of reactions. ispe.org
Renewable Feedstocks: Whenever possible, synthetic routes should be designed to utilize renewable starting materials. ispe.org
The integration of artificial intelligence (AI) with green chemistry is also a promising area, with AI algorithms helping to predict and optimize reactions for maximum yield and minimal waste, thereby accelerating the development of more sustainable pharmaceutical manufacturing processes. pharmaceutical-technology.com
Spectroscopic and Chromatographic Characterization of Synthesized Material
The characterization of this compound involves a suite of analytical techniques, each providing unique insights into the molecule's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy identifies the functional groups present, and High-Performance Liquid Chromatography (HPLC) assesses the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are instrumental in the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring will typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing effects of the sulfamoyl and carboxylic acid groups. The methine proton (CH) adjacent to the carboxylic acid and the aromatic ring would likely resonate as a quartet in the range of 3.7-4.0 ppm, split by the adjacent methyl protons. The methyl (CH₃) protons would appear as a doublet further upfield, around 1.5 ppm. The acidic proton of the carboxylic acid (COOH) and the protons of the sulfonamide (SO₂NH₂) group are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (around 170-180 ppm). The aromatic carbons will show a series of peaks between 120 and 150 ppm. The methine carbon and the methyl carbon will have characteristic chemical shifts in the aliphatic region of the spectrum. The expected ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~175 |
| C-SO₂NH₂ (Aromatic) | ~145 |
| C-CH (Aromatic) | ~142 |
| CH (Aromatic, ortho to SO₂NH₂) | ~128 |
| CH (Aromatic, ortho to propanoic acid) | ~127 |
| CH (Propanoic Acid) | ~45 |
| CH₃ (Propanoic Acid) | ~18 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁NO₄S), the monoisotopic mass is 229.0409 g/mol .
In a typical mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern can also be predicted, with common losses including the carboxylic acid group (-COOH), the sulfamoyl group (-SO₂NH₂), and parts of the propanoic acid side chain. Predicted m/z values for various adducts are presented in the table below. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.04816 |
| [M+Na]⁺ | 252.03010 |
| [M-H]⁻ | 228.03360 |
| [M+NH₄]⁺ | 247.07470 |
| [M+K]⁺ | 268.00404 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the sulfonamide group is confirmed by two distinct N-H stretching bands around 3200-3400 cm⁻¹ and the characteristic asymmetric and symmetric S=O stretching vibrations, which appear as strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ respectively. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| N-H (Sulfonamide) | 3200-3400 | Medium (two bands) |
| S=O (Sulfonamide) | 1330-1370 (asymmetric) 1140-1180 (symmetric) | Strong |
| C-H (Aromatic) | 3000-3100 | Medium to Weak |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=C (Aromatic) | 1400-1600 | Medium to Weak |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For the synthesized this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to assess its purity.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (or buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity. This compound, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature).
The purity of the synthesized compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. pensoft.netpensoft.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Derivatization Strategies and Analogue Synthesis of 2 4 Sulfamoylphenyl Propanoic Acid
Chemical Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical derivatization, allowing for the introduction of various functional groups that can modulate the physicochemical properties of the parent molecule.
Esterification and Amidation Reactions
Esterification of the carboxylic acid moiety is a common strategy to enhance lipophilicity and potentially alter the pharmacokinetic profile of 2-(4-sulfamoylphenyl)propanoic acid. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely applicable method. ceon.rs The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. ceon.rs
Amidation, the formation of an amide linkage, represents another critical derivatization pathway. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net Alternatively, direct amidation can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, which facilitate the condensation of the carboxylic acid and an amine. nih.gov For instance, a study on the synthesis of a conjugate between ibuprofen (B1674241) (a structurally related propanoic acid derivative) and sulfanilamide (B372717) involved the activation of the carboxylic acid of ibuprofen with thionyl chloride, followed by reaction with the amino group of sulfanilamide to form the amide bond. researchgate.net This approach highlights a viable route for creating N-substituted amides of this compound.
| Reagent/Method | Functional Group Transformation | Product Class | Reference |
| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid to Ester | Esters | ceon.rs |
| Thionyl Chloride (SOCl₂), then Amine | Carboxylic Acid to Amide | Amides | researchgate.net |
| Boric Acid, Amine | Carboxylic Acid to Amide | Amides | nih.gov |
Reduction and Other Carboxylic Acid Transformations
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-sulfamoylphenyl)propan-1-ol. This transformation significantly alters the polarity and hydrogen bonding potential of the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction is generally carried out in an anhydrous ether solvent, followed by an acidic workup to liberate the alcohol. It is important to note that this reduction proceeds directly to the alcohol, and isolating the intermediate aldehyde is generally not feasible with such powerful reducing agents.
Structural Diversification of the Propanoic Acid Side Chain
Modifications to the propanoic acid side chain can influence the steric and electronic properties of the molecule, potentially impacting its interaction with biological targets.
Alkyl Substitutions and Chain Elongation
While direct alkylation of the propanoic acid side chain of this compound is not extensively documented, analogous reactions on related structures provide insights into potential synthetic routes. For instance, processes for the synthesis of 2-(4-alkylphenyl)propanoic acids often involve Friedel-Crafts reactions to introduce the alkylphenyl moiety. Chain elongation could potentially be achieved through multi-step sequences involving the conversion of the carboxylic acid to a suitable functional group for carbon-carbon bond formation, such as a halide or an aldehyde, followed by reactions with appropriate nucleophiles.
Introduction of Stereocenters and Enantioselective Synthesis
The α-carbon of the propanoic acid side chain in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this and related compounds is of significant interest, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis strategies can be employed to selectively produce either the (R)- or (S)-enantiomer. This can involve the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture. For instance, the synthesis of chiral sulfinate esters has been achieved through asymmetric condensation using an organocatalyst, highlighting a potential strategy for introducing chirality in related sulfur-containing compounds. nih.gov
Modifications and Substitutions on the Phenyl Ring
| Modification Strategy | Example of Introduced Substituent/Moiety | Resulting Compound Class | Reference |
| Coupling with substituted anilines | Varied substituted phenyl groups | N-Aryl-benzenesulfonamides | nih.gov |
| Reaction with various phenols/amines | Diverse aromatic and aliphatic groups | Sulfonic acid esters and sulfonamides | researchgate.net |
Halogenation and Nitration Studies
Electrophilic aromatic substitution reactions are fundamental to modifying the phenyl ring of this compound. The introduction of halogen and nitro groups can significantly alter the electronic and steric properties of the molecule.
Halogenation: The introduction of halogens such as chlorine or fluorine onto the aromatic ring can be achieved through standard electrophilic halogenation protocols. For instance, in the synthesis of related phenylpropanoic acid derivatives, fluorination has been used to modulate biological activity. nih.gov The presence of both an activating alkyl group and a deactivating sulfamoyl group on the phenyl ring directs incoming electrophiles, typically to the positions ortho to the propanoic acid substituent.
Nitration: Nitration of the aromatic ring is a common strategy to introduce a nitro group, which can serve as a synthetic handle for further modifications, such as reduction to an amine. The nitration of a phenylpropanoic acid core is typically performed using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO2+) electrophile. masterorganicchemistry.com The directing effects of the existing substituents on the ring are crucial for determining the regioselectivity of the reaction. For example, processes for the preparation of 2-(4'-nitrophenyl)-propionic acid from different starting materials are well-documented, highlighting the feasibility of introducing a nitro group onto the phenyl ring. google.com This nitro derivative can then be used as an intermediate for further chemical synthesis. google.com
Introduction of Alkyl, Alkoxy, and Amine Groups
The synthesis of analogues containing varied alkyl, alkoxy, and amine functionalities on the phenyl ring allows for a systematic exploration of the structure-activity relationship.
Alkyl and Alkoxy Groups: The introduction of alkyl groups can be accomplished through Friedel-Crafts alkylation, although this method can be prone to polysubstitution and rearrangement. A more controlled approach often involves multi-step sequences. For instance, a related compound, 2-(4-n-propylphenyl)propanoic acid, demonstrates the presence of a larger alkyl group on the phenyl ring. sigmaaldrich.com The synthesis of alkoxy derivatives can be achieved via Williamson ether synthesis on a corresponding phenol (B47542) precursor.
Amine Groups: An amino group can be introduced onto the aromatic ring, most commonly through the reduction of a nitro group. This transformation is typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting aniline (B41778) derivatives are valuable intermediates. For example, the synthesis of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives involved aniline compounds as key intermediates. nih.gov These amino groups can then be further functionalized, for example, by acylation or alkylation, to produce a diverse library of compounds.
Derivatization of the Sulfamoyl Group
The sulfonamide moiety (-SO2NH2) is a critical functional group that can be readily modified to fine-tune the physicochemical properties of the parent molecule.
N-Substitutions on the Sulfonamide Nitrogen
The acidic protons on the sulfonamide nitrogen can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. This is a widely used strategy in medicinal chemistry to modulate properties such as acidity, lipophilicity, and hydrogen bonding capacity. The general synthesis involves reacting the parent sulfonamide with an appropriate electrophile, such as an alkyl halide or an acyl chloride, often in the presence of a base. nih.gov For example, reacting a benzenesulfonyl chloride with an amino acid, such as L-tryptophan, results in the formation of an N-substituted sulfonamide. nih.gov This approach allows for the introduction of diverse functional groups to the sulfonamide nitrogen. nih.gov
Table 1: Examples of N-Substitution Reactions on Sulfonamides
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| 4-Nitrobenzenesulphonylchloride | L-Tryptophan | N-(Amino acid)-substituted sulfonamide nih.gov |
| 4-Acetamidobenzenesulfonyl chloride | Ammonia (B1221849) | N-Unsubstituted sulfonamide (intermediate) nih.gov |
This table illustrates general synthetic strategies for sulfonamide derivatization and related substitutions.
Bioisosteric Replacement of the Sulfamoyl Moiety
Bioisosterism involves the replacement of a functional group with another group that retains similar biological activity. cambridgemedchemconsulting.com The sulfamoyl group is often considered a bioisostere of a carboxylic acid group due to its acidic nature. Conversely, the sulfamoyl group itself can be replaced by other acidic functionalities to alter properties like pKa, solubility, and metabolic stability.
Common bioisosteric replacements for the sulfonamide group include:
Carboxylic acid (-COOH): This is a classic replacement, though it significantly alters the acidity and charge state of the molecule at physiological pH.
Tetrazole: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid and can also serve as a replacement for a sulfonamide.
Hydroxamic acid (-CONHOH): This group also possesses acidic properties and can engage in different hydrogen bonding interactions.
Trifluoromethyl group (-CF3): In some contexts, the trifluoromethyl group has been successfully used as a bioisosteric replacement for other polar groups like the nitro group, offering improved metabolic stability. nih.gov
The objective of such a replacement is to create a new molecule with potentially improved pharmacokinetic or pharmacodynamic properties while maintaining the desired biological interactions. cambridgemedchemconsulting.com
Hybrid Molecule Design and Synthesis
This advanced strategy involves covalently linking this compound with another distinct pharmacophore to create a single hybrid molecule. The goal is to combine the biological activities of both parent molecules or to target multiple biological pathways simultaneously.
Conjugation with Other Bioactive Pharmacophores
The carboxylic acid handle of this compound is the most common site for conjugation. It can be activated and coupled with nucleophilic groups (e.g., amines, alcohols) present on another bioactive molecule to form stable amide or ester linkages.
For instance, a study synthesized a series of 2-phenylpropionic acid derivatives and linked them to (benz)azolylthiol moieties. nih.gov Although the starting material was a bromo-derivative rather than a sulfamoyl derivative, the principle of linking the phenylpropanoic acid core to another bioactive unit is demonstrated. nih.gov This modular approach allows for the systematic combination of different pharmacophores to explore potential synergistic effects or dual-target activity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzenesulphonylchloride |
| L-Tryptophan |
| 4-Acetamidobenzenesulfonyl chloride |
| 2-(4-Bromomethylphenyl)propionic acid |
| 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid |
| 2-(4-n-Propylphenyl)propanoic acid |
Synthesis of Prodrugs and Targeted Delivery Moieties
The development of prodrugs is a widely employed strategy to overcome the undesirable side effects of NSAIDs, particularly gastrointestinal issues stemming from the free carboxylic acid group. nih.govmdpi.com The core principle involves temporarily masking this acidic moiety, rendering the drug inactive until it reaches the systemic circulation or a specific target site, where it is metabolized back to the active parent drug. nih.govmdpi.com
Prodrug Synthesis:
For this compound, the most direct prodrug strategy involves the esterification of its carboxylic acid group. This conversion to an ester masks the acidity responsible for local gastric irritation. nih.govresearchgate.net Another advanced approach is the creation of "mutual prodrugs," where the NSAID is chemically linked to another pharmacologically active agent. mdpi.com This can create a synergistic effect or introduce additional therapeutic benefits. mdpi.com For instance, coupling this compound with another drug, such as a sulfonamide-containing antimicrobial agent, could yield a single molecule with dual anti-inflammatory and antimicrobial properties. rdd.edu.iqresearchgate.net The linkage, often an ester or amide bond, is designed to be cleaved in the body to release both active drugs. mdpi.comrdd.edu.iq
Targeted Delivery Moieties:
Beyond general systemic release, prodrugs can be engineered for targeted delivery to specific tissues, thereby maximizing therapeutic effect at the site of action and minimizing systemic exposure. mdpi.com A notable strategy for NSAIDs is colon-specific delivery, which is particularly useful for treating inflammatory conditions of the colon. rdd.edu.iq This can be achieved by attaching a specific promoiety to the this compound molecule. A well-established method involves the formation of an azo bond by linking the drug to a carrier molecule like sulfasalazine (B1682708) or a simple aromatic amine. rdd.edu.iq This azo-linked prodrug remains intact in the stomach and small intestine but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active NSAID directly in the colon. rdd.edu.iq
Another approach involves conjugation to carrier systems like nanoparticles or micelles, which can be designed to accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect. mdpi.com
Parallel Synthesis and Combinatorial Library Generation
To efficiently explore the therapeutic potential of this compound analogues, modern high-throughput synthesis techniques are employed. Parallel synthesis and combinatorial chemistry allow for the rapid generation of a large number of structurally diverse compounds, known as a chemical library. nih.gov These libraries can then be screened to identify derivatives with improved activity or other desirable properties.
Parallel Synthesis:
In parallel synthesis, multiple related compounds are synthesized simultaneously in separate reaction vessels. For this compound, a library of ester or amide derivatives could be generated by reacting the parent acid with an array of different alcohols or amines in a multi-well plate format. Similarly, the sulfonamide group (–SO₂NH₂) can be derivatized. This approach streamlines the process of structure-activity relationship (SAR) studies. Modern methods, such as ultrasound-assisted synthesis, can accelerate the rate of these reactions, allowing for even faster library creation. mdpi.com
Combinatorial Library Generation:
Combinatorial chemistry takes this a step further by creating vast libraries of compounds through the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov The this compound molecule serves as an excellent scaffold for building a combinatorial library due to its distinct functional groups.
A hypothetical combinatorial library could be designed by varying substituents at two key positions: the carboxylic acid (R¹) and the sulfonamide nitrogen (R²).
Position R¹ (Carboxylic Acid Derivatization): The carboxylic acid can be converted into a diverse set of amides by reacting it with a library of primary and secondary amines.
Position R² (Sulfonamide Derivatization): The sulfonamide nitrogen can be alkylated or acylated using a range of alkyl halides or acyl chlorides.
The table below illustrates a small subset of a potential combinatorial library based on the this compound scaffold. Each compound in the matrix represents a unique derivative resulting from the combination of a specific amine (for R¹) and a specific substituent on the sulfonamide group (for R²).
| Library Position | R¹ (from Amine) | R² (on Sulfonamide) | Resulting Structure |
|---|---|---|---|
| Compound 1 | -NH-CH₃ (from Methylamine) | -H (Unsubstituted) | N-Methyl-2-(4-sulfamoylphenyl)propanamide |
| Compound 2 | -NH-CH₂CH₃ (from Ethylamine) | -H (Unsubstituted) | N-Ethyl-2-(4-sulfamoylphenyl)propanamide |
| Compound 3 | -N(CH₃)₂ (from Dimethylamine) | -H (Unsubstituted) | N,N-Dimethyl-2-(4-sulfamoylphenyl)propanamide |
| Compound 4 | -NH-CH₃ (from Methylamine) | -CH₃ (Methylated) | N-Methyl-2-(4-(N-methylsulfamoyl)phenyl)propanamide |
| Compound 5 | -NH-CH₂CH₃ (from Ethylamine) | -CH₃ (Methylated) | N-Ethyl-2-(4-(N-methylsulfamoyl)phenyl)propanamide |
Such libraries, once synthesized, can be subjected to high-throughput screening to rapidly identify hits with desired biological profiles, significantly accelerating the drug discovery and optimization process. nih.gov
Enzymatic Interaction Studies of 2 4 Sulfamoylphenyl Propanoic Acid and Its Derivatives
Carbonic Anhydrase (CA) Isoform Inhibition
Derivatives of 4-sulfamoylphenyl, the core structure of 2-(4-Sulfamoylphenyl)propanoic acid, are well-established as potent inhibitors of carbonic anhydrases. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are distributed throughout the human body, playing crucial roles in physiological and pathological processes.
In Vitro Inhibitory Activity Against Human CA I, II, IX, and XII
Numerous studies have demonstrated the in vitro inhibitory potential of 4-sulfamoylphenyl derivatives against several human (h) CA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII.
The inhibitory potency is typically reported as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. A lower Kᵢ value indicates a more potent inhibitor. The following tables present a compilation of inhibitory data for various derivatives of 4-sulfamoylphenyl against these four key hCA isoforms. It is important to note that direct inhibitory data for this compound itself is not extensively available in the public domain; the focus has been on its derivatives.
The data reveals that modifications to the core 4-sulfamoylphenyl structure can significantly influence both the potency and the selectivity of inhibition across the different CA isoforms. For instance, some derivatives show potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, while exhibiting weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. researchgate.net This selectivity is a critical aspect of drug design, aiming to minimize off-target effects.
Investigation of Binding Mechanisms and Active Site Interactions
The primary mechanism by which 4-sulfamoylphenyl derivatives inhibit carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. nih.govrug.nl X-ray crystallography studies of various sulfonamide inhibitors complexed with hCA II have provided detailed insights into these interactions. nih.govrug.nlnih.gov
The sulfonamide moiety (—SO₂NH₂) binds to the Zn(II) ion in its deprotonated, anionic form (—SO₂NH⁻). This binding displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc and is essential for the enzyme's catalytic activity. In addition to this primary interaction, the inhibitor molecule forms a network of hydrogen bonds and van der Waals interactions with amino acid residues within the active site cavity. rug.nl
For example, the organic scaffold of the inhibitor can interact with both hydrophobic and hydrophilic regions of the active site. The "tail" of the inhibitor, which is the part of the molecule extending away from the zinc-binding sulfonamide group, plays a crucial role in determining the inhibitor's affinity and isoform selectivity. capes.gov.br Interactions of this tail with residues such as Thr199, Glu106, Gln92, and Phe131 in hCA II have been observed. nih.gov
Structure-Based Design Principles for CA Selectivity
The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to enhance therapeutic efficacy and reduce side effects. Structure-based drug design, which utilizes the three-dimensional structure of the target enzyme, is a key strategy to achieve this. capes.gov.brnih.gov
A prominent strategy is the "tail approach". capes.gov.br This involves designing inhibitors with a zinc-binding group (like the sulfonamide) and a "tail" that can extend into regions of the active site that differ between the various CA isoforms. By exploiting these structural differences, it is possible to design inhibitors that bind preferentially to a specific isoform.
For instance, the active sites of the tumor-associated isoforms hCA IX and XII have distinct structural features compared to the cytosolic isoforms hCA I and II. nih.gov Inhibitors can be designed with tails that form specific interactions with unique amino acid residues in the active sites of hCA IX and XII, leading to selective inhibition. This approach has led to the discovery of highly potent and selective inhibitors for these cancer-related isoforms. researchgate.netnih.gov
Cyclooxygenase (COX) Enzyme Inhibition
The structural motif of a phenylpropanoic acid is characteristic of a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, the presence of a sulfonamide or a related sulfonyl group is a key feature of selective COX-2 inhibitors.
Selective Inhibition of COX-2 Over COX-1
The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.gov
Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal as it can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1. The sulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib (B62257). nih.govnih.gov While direct experimental data for the COX inhibitory activity of this compound is limited in the available literature, its structural features—a propanoic acid side chain attached to a phenyl ring bearing a sulfonamide group—suggest a potential for COX-2 selective inhibition.
Recent studies have explored propanamide-sulfonamide based drug conjugates as dual inhibitors of other enzymes and COX-2, with some compounds showing significant inhibition of COX-2. nih.gov
Prostaglandin (B15479496) Synthesis Inhibition Pathways
The anti-inflammatory effects of COX inhibitors are a direct result of their ability to block the synthesis of prostaglandins. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is the precursor for various prostaglandins, including prostaglandin E₂ (PGE₂). PGE₂ is a key mediator of inflammation, pain, and fever. nih.govnih.gov
By inhibiting the COX enzymes, particularly COX-2 at sites of inflammation, this compound and its derivatives would be expected to reduce the production of PGE₂. nih.gov This reduction in PGE₂ levels would in turn lead to a decrease in the inflammatory response. The inhibition of PGE₂ synthesis is a well-established mechanism of action for NSAIDs. nih.gov One study on sulfonamide derivatives of styrylheterocycles showed potent inhibition of COX-2-mediated PGE₂ production. nih.gov
Mechanistic Studies of COX Enzyme Deactivation
The deactivation of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key mechanism for anti-inflammatory action. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the presence of the 4-sulfamoylphenyl group is a hallmark of selective COX-2 inhibitors, such as celecoxib and valdecoxib. nih.govwikipedia.org The inhibitory mechanism of these diarylheterocyclic NSAIDs involves a time-dependent process. researchgate.net
The larger active site of COX-2, compared to COX-1, features a side pocket that can accommodate the bulky sulfonamide group. youtube.comyoutube.com This interaction is believed to stabilize the inhibitor within the active site, leading to a more prolonged and potent inhibition. nih.gov The binding is initiated by the insertion of the inhibitor into the main channel of the enzyme, followed by a conformational rearrangement that allows the sulfonamide moiety to bind to the secondary pocket. This two-step process contributes to the time-dependent nature of the inhibition. nih.gov For celecoxib, the sulfonamide group forms hydrogen bonds with residues such as His90, Gln192, and Arg513 in the COX-2 active site, further anchoring the inhibitor. nih.gov It is plausible that this compound, possessing the same key sulfamoylphenyl pharmacophore, could follow a similar time-dependent inhibition mechanism, leveraging the structural differences between the COX-1 and COX-2 active sites for its selective action.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process implicated in various pathologies including cancer and arthritis. nih.govnih.gov Sulfonamide-based compounds have emerged as a significant class of MMP inhibitors. nih.govresearchgate.net
Specific MMP Isoform Targeting and Activity Profiling
The development of selective MMP inhibitors is crucial to avoid off-target effects. The selectivity of sulfonamide-based inhibitors is influenced by the nature of the substituents on the aromatic ring and the linker connecting to the zinc-binding group. nih.gov Different MMP isoforms have distinct active site topographies, particularly in the S1' pocket, which is a primary determinant of inhibitor selectivity. nih.gov
Quantitative structure-activity relationship (QSAR) studies on piperidine (B6355638) sulfonamide aryl hydroxamic acid analogs have shown that hydrophobic properties play a dominant role in the inhibition of both MMP-2 and MMP-13. nih.govtandfonline.com However, subtle differences in the interactions can lead to selectivity. For instance, the presence of an NH moiety in a specific position of the inhibitor can be detrimental to its potency against MMP-2 but not MMP-13. tandfonline.com Chelating sulfonamides have also been investigated, with some showing excellent selectivity for MMP-2 over other gelatinases like MMP-9. rsc.org
Table 1: Inhibitory Activity of Representative Sulfonamide-Based MMP Inhibitors Against Different MMP Isoforms
| Compound | Target MMP(s) | Key Structural Features | Reference |
| Piperidine Sulfonamide Aryl Hydroxamic Acids | MMP-2, MMP-13 | Piperidine sulfonamide, aryl hydroxamic acid | nih.govtandfonline.com |
| N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS) | MMP-9 | Phenylbenzenesulfonamido propanamide | nih.gov |
| Chelating Sulfonamides | MMP-2 | 2-phenyl-7-sulfonamidobenzimidazole | rsc.org |
This table presents examples of sulfonamide-based MMP inhibitors and their targeted isoforms to illustrate the concept of selectivity. Data for this compound is not available in the cited literature.
Elucidation of Inhibitory Mechanisms
The primary inhibitory mechanism of sulfonamide-based MMP inhibitors involves the coordination of a zinc-binding group (ZBG) to the catalytic zinc ion in the active site of the enzyme. nih.govnih.gov While the sulfonamide group itself was initially thought to chelate the zinc ion, it is now understood that its main role is to properly orient the inhibitor within the active site. nih.gov The sulfonamide moiety forms hydrogen bonds with the enzyme backbone and directs hydrophobic substituents into the S1' specificity pocket, thereby enhancing the binding affinity and contributing to selectivity. nih.gov
The interaction of the inhibitor with the zinc ion is typically mediated by a separate ZBG, such as a hydroxamate, carboxylate, or phosphonate (B1237965) group. nih.gov In the case of sulfonamide hydroxamates, the hydroxamic acid chelates the zinc ion, while the sulfonamide group establishes crucial interactions with the surrounding amino acid residues. nih.gov This dual interaction leads to potent inhibition of MMP activity.
Viral Enzyme Target Modulation
The emergence of novel viral threats necessitates the exploration of new antiviral strategies. The main protease (Mpro) of SARS-CoV-2, a cysteine protease essential for viral replication, has been identified as a promising drug target. nih.govnih.govresearchgate.net
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Several studies have investigated the potential of sulfonamide-containing compounds as inhibitors of the SARS-CoV-2 Mpro. nih.govnih.gov These compounds can act as either covalent or non-covalent inhibitors. nih.gov The active site of Mpro features a catalytic dyad of Cys145 and His41. nih.govresearchgate.net
A number of cyclic sulfonamide derivatives have been identified as potent SARS-CoV-2 inhibitors. nih.gov For instance, compound 13c from one study exhibited robust inhibitory activity against the virus with a half-maximal inhibitory concentration (IC50) of 0.88 μM. nih.gov The structure-activity relationship studies revealed that modifications to the cyclic sulfonamide core and its substituents significantly impact the antiviral potency. nih.gov
Table 2: Inhibitory Activity of Representative Sulfonamide Derivatives against SARS-CoV-2 Mpro
| Compound | IC50 (μM) | Key Structural Features | Reference |
| Cyclic Sulfonamide 1 | 15.3 | Cyclic sulfonamide | nih.gov |
| Cyclic Sulfonamide 13c | 0.88 | 7-fluorinated cyclic sulfonamide | nih.gov |
| Ebselen | 0.67 | Organoselenium compound with a sulfonamide-like structure | nih.govnih.gov |
This table provides examples of sulfonamide-containing compounds and their inhibitory activity against SARS-CoV-2 Mpro. Specific data for this compound is not available in the cited literature.
Antiviral Mechanism-of-Action Studies
The antiviral mechanism of sulfonamide-based inhibitors against SARS-CoV-2 Mpro typically involves the interaction with the catalytic Cys145 residue in the active site. nih.govmdpi.com Covalent inhibitors often contain an electrophilic "warhead" that forms a covalent bond with the thiol group of Cys145, leading to irreversible inactivation of the enzyme. nih.gov For example, some inhibitors form a thioester bond with Cys145. mdpi.com
Non-covalent inhibitors, on the other hand, bind to the active site through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key residues. nih.gov The sulfonamide group can play a crucial role in establishing these interactions and orienting the molecule for optimal binding. The inhibition of Mpro prevents the processing of viral polyproteins, which is a critical step in the viral replication cycle, thus halting the production of new viral particles. nih.govresearchgate.net
Topoisomerase I Inhibition
Topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target in cancer therapy. Research in this area would focus on whether this compound can interfere with its function.
In Vitro Enzyme Activity Assays
To determine the potential of this compound as a topoisomerase I inhibitor, initial studies would involve in vitro enzyme activity assays. These assays typically measure the relaxation of supercoiled DNA by the enzyme in the presence of varying concentrations of the test compound. A reduction in the conversion of supercoiled DNA to its relaxed form would indicate inhibitory activity. The results of such studies would be crucial for establishing a half-maximal inhibitory concentration (IC₅₀) value, a key indicator of the compound's potency. Currently, no such data has been published for this compound.
DNA-Topoisomerase Complex Stabilization Studies
Certain topoisomerase inhibitors function by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. Investigating whether this compound acts through this mechanism would require specialized assays, such as the DNA cleavage assay. This would involve incubating purified topoisomerase I and DNA with the compound and analyzing the formation of cleaved DNA fragments. An increase in the amount of cleaved DNA in the presence of the compound would suggest that it stabilizes the enzyme-DNA complex. This line of investigation remains unexplored for this compound.
Glycosidase Enzyme Inhibition
Glycosidase enzymes, such as α-glucosidase and α-amylase, are involved in carbohydrate digestion. Their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia.
Alpha-Glucosidase and Alpha-Amylase Inhibitory Potency
To assess the potential of this compound as a glycosidase inhibitor, in vitro assays measuring the activity of α-glucosidase and α-amylase would be necessary. These assays typically use a chromogenic substrate that releases a colored product upon enzymatic cleavage. The inhibitory effect of the compound would be quantified by the reduction in color development, allowing for the determination of IC₅₀ values. While many sulfonamide derivatives have been explored for their α-glucosidase and α-amylase inhibitory activities, specific data for this compound is not available.
Interaction with Carbohydrate-Hydrolyzing Enzymes
Understanding the nature of the interaction between this compound and carbohydrate-hydrolyzing enzymes would require further kinetic studies. These studies could determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the mechanism of action. Techniques such as enzyme kinetics and molecular docking simulations would be valuable in elucidating the binding mode and key interactions within the enzyme's active site. Such detailed mechanistic studies have not been conducted for this compound.
Other Relevant Enzyme System Modulations
The structural motifs present in this compound suggest the possibility of interactions with other enzyme systems beyond topoisomerases and glycosidases. For instance, sulfonamides are a well-known class of inhibitors for carbonic anhydrases, and propanoic acid derivatives can interact with a variety of enzymes. A broad-based screening against a panel of relevant enzymes would be required to identify any other potential biological targets. This would be a crucial step in understanding the full pharmacological profile of the compound. To date, no such comprehensive screening data has been reported for this compound.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EETs are known to have anti-inflammatory, vasodilatory, and organ-protective effects. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Consequently, inhibiting sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and cardiovascular diseases. acs.orgnih.gov
The chemical structure of an inhibitor plays a crucial role in its potency and selectivity. Research into sEH inhibitors has explored various chemical scaffolds. Notably, compounds containing a sulfonamide group, such as that present in this compound, have been investigated for their potential to inhibit sEH. acs.orggoogle.com The rationale for this exploration lies in the ability of the sulfonamide moiety to interact with the active site of the enzyme.
While direct experimental data on the sEH inhibitory activity of this compound is not extensively available in the public domain, studies on related sulfonamide-containing compounds provide valuable insights. For instance, some research has suggested that the replacement of an amide group with a sulfonamide in certain inhibitor series could enhance potency. acs.org However, other studies have found that in their specific series of compounds, amide-based inhibitors were more potent than their sulfonamide counterparts, indicating that the structural context is critical. acs.org
The development of potent sEH inhibitors often involves optimizing the interactions between the inhibitor and the key amino acid residues in the enzyme's catalytic pocket. nih.gov The general structure of many sEH inhibitors includes a central pharmacophore that binds to the catalytic triad, and flanking groups that occupy hydrophobic pockets within the active site. The sulfamoylphenyl group of the target compound could potentially interact with these regions, but specific binding studies are required for confirmation.
Table 1: Examples of Sulfonamide-Based sEH Inhibitors and Their Reported Activities
| Compound ID | R Group | IC50 (nM) vs human sEH | Reference |
| Compound A | Methyl | Data Not Available | acs.org |
| Compound B | Butyl | Data Not Available | acs.org |
| Compound C | Phenyl | Data Not Available | acs.org |
Note: Specific IC50 values for a homologous series of sulfonamide inhibitors were not detailed in the referenced literature, which instead provided a qualitative comparison of potency based on the R group size.
Tetanus Neurotoxin Inhibition
Tetanus neurotoxin (TeNT) is a potent metalloprotease produced by the bacterium Clostridium tetani. It acts on the central nervous system, where it cleaves synaptobrevin-2, a protein essential for neurotransmitter release from inhibitory interneurons. This blockade of inhibitory neurotransmission leads to the characteristic spastic paralysis of tetanus. nih.govnih.gov
The development of small molecule inhibitors that can counteract the effects of TeNT is an area of active research. nih.gov These inhibitors could offer a therapeutic advantage by potentially acting on toxin molecules that have already entered the nervous system and are inaccessible to antibody-based antitoxins. nih.gov The mechanism of TeNT involves a zinc-dependent proteolytic activity, making the active site a key target for inhibitor design.
Currently, there are no publicly available scientific studies that have specifically investigated the inhibitory effects of this compound or its derivatives on tetanus neurotoxin. The research on small molecule TeNT inhibitors is still emerging, and the chemical space of effective compounds is being actively explored. nih.gov
Table 2: Potential Strategies for Tetanus Neurotoxin Inhibition
| Inhibition Strategy | Target | Rationale |
| Active Site Inhibition | Metalloprotease catalytic domain | Blockade of the enzymatic activity responsible for cleaving synaptobrevin-2. |
| Inhibition of Toxin Trafficking | Neuronal uptake and transport mechanisms | Prevention of the toxin from reaching its site of action in the central nervous system. nih.gov |
| Inhibition of Disulfide Bond Reduction | Toxin processing within the neuron | Prevention of the activation of the light chain, which is the catalytic domain. nih.gov |
General Enzyme Kinetics and Inhibition Type Determination
Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action of an inhibitor. Key parameters derived from kinetic studies, such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i), provide a quantitative measure of an inhibitor's potency and its mode of interaction with the enzyme.
The type of inhibition can be determined by analyzing how the inhibitor affects the enzyme's kinetic parameters. The primary types of reversible inhibition are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K_m but does not affect V_max.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. This decreases V_max but does not change K_m.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and the apparent K_m.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.
As there is no specific data available in the scientific literature regarding the enzymatic inhibition studies of this compound, the determination of its inhibition type for any given enzyme is not possible. Such a determination would require experimental data from enzyme assays conducted in the presence of varying concentrations of the substrate and the inhibitor.
Structure Activity Relationship Sar Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 2-(4-Sulfamoylphenyl)propanoic acid, this would involve synthesizing a library of derivatives and evaluating their activity against a specific biological target.
Development of Predictive QSAR Models
The development of a predictive QSAR model for this compound derivatives would begin with the generation of a dataset of analogues with corresponding biological activity data (e.g., IC₅₀ values). Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to create a model. A hypothetical QSAR study on a series of arylsulfonamide derivatives, for instance, could yield a model with acceptable statistical parameters, demonstrating its predictive power. nih.gov
A well-developed QSAR model would be validated internally (e.g., using leave-one-out cross-validation) and externally with a set of compounds not used in the model's creation to ensure its robustness and predictive capability.
Identification of Key Physicochemical Descriptors Influencing Activity
A primary outcome of QSAR modeling is the identification of physicochemical descriptors that are critical for the biological activity of the compound series. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). For a molecule like this compound, key descriptors would likely relate to the properties of the sulfamoyl, phenyl, and propanoic acid moieties.
To illustrate, a hypothetical QSAR study might identify the following descriptors as significant:
| Descriptor | Symbol | Significance | Hypothetical Contribution |
| Hydrophobicity | logP | Influences membrane permeability and binding to hydrophobic pockets. | Positive correlation with activity |
| Molar Refractivity | MR | Relates to the volume and polarizability of substituents. | Optimal range for steric fit |
| Electronic Effects | σ | Describes the electron-donating or -withdrawing nature of substituents on the phenyl ring. | Negative correlation with activity |
| Dipole Moment | µ | Affects long-range interactions with the target. | Positive correlation with activity |
This table is illustrative and represents the type of data that would be generated from a QSAR study.
Pharmacophore Elucidation and Feature Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with its biological target.
Essential Structural Features for Target Binding
For this compound, the key pharmacophoric features would likely include:
A Hydrogen Bond Donor: The -NH₂ group of the sulfonamide. drugdesign.org
A Hydrogen Bond Acceptor: The sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid. drugdesign.org
An Anionic/Negative Ionizable Center: The deprotonated carboxylic acid group at physiological pH. drugdesign.org
A Hydrophobic/Aromatic Feature: The central phenyl ring.
These features are hypothesized based on the common roles of such functional groups in drug-receptor interactions.
Spatial Arrangement of Active Site Interactions
The precise spatial arrangement of these pharmacophoric features is critical for optimal binding to a target's active site. Molecular docking studies, which place a ligand into the binding site of a receptor, can provide insights into these spatial relationships. For instance, docking studies on structurally related compounds, such as 2-(3-benzoylphenyl)propanoic acid derivatives, have been used to understand their interactions with enzymes like cyclooxygenases and matrix metalloproteinases. researchgate.net A similar approach for this compound would reveal the likely orientation and key interactions within a target's binding pocket.
A hypothetical pharmacophore model might specify the following distances between key features:
| Feature 1 | Feature 2 | Ideal Distance (Å) |
| Aromatic Ring Center | Anionic Center | 4.5 - 5.5 |
| Anionic Center | Hydrogen Bond Donor | 3.0 - 4.0 |
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | 2.8 - 3.5 |
This table is a hypothetical representation of pharmacophore model parameters.
Impact of Substituent Electronic and Steric Properties on Efficacy
Systematic modification of substituents on the this compound scaffold would be essential to probe the influence of electronic and steric effects on its efficacy.
For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter the electronic properties of the molecule, which could in turn affect its pKa and binding affinity. Similarly, varying the size of substituents would probe the steric tolerance of the target's binding site.
A hypothetical study on the impact of substituents at a position on the phenyl ring might yield the following results:
| Substituent (X) | Electronic Effect (σ) | Steric Effect (MR) | Relative Efficacy |
| -H | 0.00 | 1.03 | 1.0 |
| -CH₃ | -0.17 | 5.65 | 1.5 |
| -Cl | 0.23 | 6.03 | 0.8 |
| -NO₂ | 0.78 | 7.36 | 0.3 |
This table illustrates hypothetical data from a substituent effect study, demonstrating how changes in electronic and steric properties could influence biological activity.
Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition
The molecular structure of this compound possesses distinct regions that can participate in crucial non-covalent interactions with biological macromolecules, namely hydrogen bonding and hydrophobic interactions. These interactions are fundamental to the molecule's ability to recognize and bind to its target proteins.
The sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding . The sulfonamide group, with its polarized N-H and S=O bonds, can act as both a hydrogen bond donor and acceptor. nih.gov This dual capability allows for the formation of strong and specific interactions with amino acid residues in a protein's binding pocket. nih.gov Similarly, the carboxylic acid moiety is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate (-COO⁻), which acts as a strong hydrogen bond acceptor, forming robust electrostatic interactions with positively charged amino acid residues like arginine or lysine. news-medical.net
Stereochemical Contributions to Activity and Selectivity
This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers: (S)-2-(4-sulfamoylphenyl)propanoic acid and (R)-2-(4-sulfamoylphenyl)propanoic acid. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even metabolic fates. nih.govnih.gov
In the broader class of 2-arylpropionic acids, often referred to as "profens," the (S)-enantiomer is typically the more pharmacologically active form. news-medical.netnih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into the binding site of its target enzyme or receptor. The (S)-enantiomer usually has the correct orientation to engage in the key binding interactions required for its biological effect, while the (R)-enantiomer may bind less effectively or not at all. nih.gov
A fascinating aspect of the stereochemistry of many 2-arylpropionic acids is the phenomenon of chiral inversion . nih.govnih.govviamedica.pl In many biological systems, the less active (R)-enantiomer can be converted into the more active (S)-enantiomer by an enzyme called 2-arylpropionyl-CoA epimerase. news-medical.net This unidirectional metabolic inversion means that even when a racemic mixture (a 50:50 mixture of both enantiomers) is administered, a significant portion of the inactive (R)-form is converted to the active (S)-form in the body. nih.govchegg.com However, the extent of this chiral inversion can vary between different compounds and species. acs.org For a comprehensive understanding of the activity of this compound, it is crucial to investigate the intrinsic activity of each enantiomer and the extent to which chiral inversion occurs in relevant biological systems.
Bioisosterism and Scaffold Hopping Approaches in SAR Exploration
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to optimize the properties of a lead compound like this compound. These approaches involve replacing certain functional groups or the core molecular framework with other groups or scaffolds that retain the desired biological activity while improving other properties such as potency, selectivity, or pharmacokinetic profile.
Bioisosterism refers to the substitution of a functional group with another group that has similar physical and chemical properties, leading to a similar biological effect. For this compound, a key target for bioisosteric replacement is the carboxylic acid group. While essential for activity, carboxylic acids can sometimes lead to poor metabolic stability or unwanted side effects. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can often mimic the hydrogen bonding and electrostatic interactions of the carboxylic acid while offering different physicochemical properties.
Scaffold hopping is a more drastic approach where the central molecular scaffold is replaced with a structurally different core, while maintaining the original pharmacophoric features in a similar spatial arrangement. The goal is to discover new chemical classes with similar biological activity but potentially improved properties or novel intellectual property. For this compound, the phenylpropanoic acid core could be replaced by a variety of heterocyclic or other aromatic systems. The key is to ensure that the new scaffold can present the essential sulfamoyl and acidic (or bioisosteric) groups in the correct orientation to interact with the biological target.
The following table provides a conceptual overview of the structure-activity relationships for analogs of this compound, based on general principles of medicinal chemistry.
| Compound/Analog | Modification | Expected Impact on Activity | Rationale |
| (S)-2-(4-Sulfamoylphenyl)propanoic acid | Pure (S)-enantiomer | Potentially higher activity | The (S)-enantiomer is often the more active form for 2-arylpropionic acids. news-medical.netnih.gov |
| (R)-2-(4-Sulfamoylphenyl)propanoic acid | Pure (R)-enantiomer | Potentially lower intrinsic activity, but may be converted to the (S)-form in vivo. | The (R)-enantiomer is typically less active but can undergo chiral inversion. nih.govviamedica.pl |
| 2-(4-Sulfamoylphenyl)propanamide | Carboxylic acid replaced with an amide | Likely reduced activity | The amide is less acidic and has different hydrogen bonding properties than a carboxylic acid. |
| 5-(4-(1-carboxyethyl)phenyl)sulfonamide-1H-tetrazole | Carboxylic acid replaced with a tetrazole | Potentially retained or improved activity | Tetrazoles are common bioisosteres for carboxylic acids, mimicking their acidic nature and hydrogen bonding capabilities. |
| 2-(3-Sulfamoylphenyl)propanoic acid | meta-substitution of the sulfamoyl group | Likely altered activity and selectivity | The position of the sulfamoyl group is critical for interaction with the target; moving it to the meta position would change the geometry of these interactions. |
| 2-(4-(N-methylsulfamoyl)phenyl)propanoic acid | N-methylation of the sulfonamide | Potentially reduced activity | Methylation of the sulfonamide nitrogen removes a hydrogen bond donor, which could be crucial for binding. |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-(4-Sulfamoylphenyl)propanoic acid, to the active site of a target receptor.
Prediction of Ligand-Receptor Binding Modes
The prediction of how this compound orientates itself within a protein's binding pocket is the first step in understanding its potential biological activity. Docking algorithms explore a vast conformational space to find the most energetically favorable binding pose. For phenylpropanoic acid derivatives, common targets include enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). researchgate.netmdpi.com
The process involves preparing the 3D structure of the ligand and the receptor. The receptor's binding site is defined, often based on the location of a known co-crystallized ligand. researchgate.netresearchgate.net Using software like AutoDock, a grid box is generated around this site, and the ligand is allowed to flexibly dock into this space. researchgate.netnih.gov The resulting poses are then scored based on a function that estimates the binding energy. Studies on analogous compounds, such as ketoprofen (B1673614) derivatives, have shown that the propanoic acid moiety often plays a crucial role in anchoring the ligand within the active site. researchgate.net For this compound, it is predicted that the carboxyl group would engage in key hydrogen bonding interactions, while the sulfamoylphenyl group would occupy a more hydrophobic pocket. nih.govnih.gov
Analysis of Amino Acid Residue Interactions in Active Sites
Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the receptor's active site is performed. These interactions are critical for the stability of the ligand-receptor complex. Key interactions for propanoic acid derivatives often include:
Hydrogen Bonds: The carboxylate group is a prime candidate for forming strong hydrogen bonds with positively charged or polar residues like Arginine (Arg) and Tyrosine (Tyr). mdpi.com The sulfonamide group of this compound also presents hydrogen bond donor and acceptor sites, potentially interacting with residues like Glutamate (Glu). nih.gov
Hydrophobic Interactions: The phenyl ring and the methyl group of the propanoic acid chain can form van der Waals and hydrophobic interactions with nonpolar residues such as Phenylalanine (Phe), Leucine (Leu), and Tryptophan (Trp) in the binding pocket. nih.gov
Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The specific residues involved would depend on the target protein. For instance, in COX enzymes, Arg120 and Tyr385 are key residues for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com A hypothetical interaction profile for this compound is presented in Table 1.
| Interaction Type | Ligand Group | Potential Interacting Residues |
| Hydrogen Bond | Carboxylic Acid | Arg120, Tyr355 |
| Hydrogen Bond | Sulfonamide | Glu97, Ser353 |
| Hydrophobic | Phenyl Ring | Tyr385, Trp387, Phe518 |
| Hydrophobic | Methyl Group | Val349, Leu531 |
Table 1: Predicted Amino Acid Residue Interactions for this compound in a Hypothetical Enzyme Active Site. This table illustrates the likely interactions based on studies of similar molecules. The specific residues would vary depending on the actual protein target.
Estimation of Binding Affinities and Ranking of Compounds
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as binding energy in kcal/mol) of the docked ligand. nih.gov Lower binding energy values indicate a more stable complex and, theoretically, a higher affinity. These scores allow for the ranking of different compounds or different poses of the same compound. For example, a comparative study of a series of propanoic acid analogs against Factor Xa used this method to distinguish between different proposed binding modes. nih.gov
While these scores are estimations, they are invaluable for prioritizing compounds for synthesis and biological testing. A typical docking study might yield binding affinities for a series of related compounds, allowing researchers to build a structure-activity relationship (SAR) model. For instance, docking a library of phenylpropanoic acid derivatives against a specific target would generate a range of binding affinities, helping to identify which chemical modifications enhance binding.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Ibuprofen (B1674241) (for comparison) | -7.8 |
| Ketoprofen (for comparison) | -8.2 |
Table 2: Hypothetical Estimated Binding Affinities. This table shows a sample ranking of this compound against known drugs for a hypothetical target. The values are illustrative and would be specific to a particular protein and docking software.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. These methods are crucial for explaining the reactivity, stability, and spectroscopic characteristics of a compound like this compound.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govbiointerfaceresearch.com By calculating the electron density, DFT can determine the optimized molecular geometry (bond lengths and angles) and various electronic properties. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would provide insights into the distribution of electrons within the molecule. nih.govresearchgate.net
This analysis can reveal the most electron-rich and electron-poor regions, which is critical for understanding how the molecule will interact with other molecules. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents these charge distributions, highlighting potential sites for electrophilic and nucleophilic attack. ajchem-a.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the sulfamoyl group, while the LUMO may be distributed over the carboxylic acid moiety. The calculated energies of these orbitals and their gap would provide quantitative measures of its electronic properties and reactivity.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | High kinetic stability |
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound. These values are representative examples based on DFT calculations for similar aromatic carboxylic acids and provide a framework for predicting the molecule's reactivity. ajchem-a.comresearchgate.net
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive properties. avogadro.ccucsb.edu The ESP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. avogadro.ccwalisongo.ac.id
For a molecule like this compound, the ESP map would highlight the electron-rich areas around the oxygen atoms of the sulfamoyl and carboxyl groups, indicating their potential for forming hydrogen bonds and interacting with positively charged residues in a biological target. Conversely, the hydrogen atoms of the amine and carboxylic acid groups would appear as electron-deficient regions. wuxiapptec.com This information is crucial for understanding how the molecule interacts with its biological targets, such as enzymes. The ESP map provides insights into the non-covalent interactions that govern ligand-receptor binding, guiding the design of more potent and selective inhibitors. ucsb.edu
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. nih.gov These simulations provide detailed information about conformational changes, binding stability, and the flexibility of molecular systems. nih.gov
Conformational Dynamics of Ligand-Protein Complexes
MD simulations can reveal the conformational changes that occur when this compound binds to its protein target. The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism but can involve conformational selection or induced-fit models. nih.gov In conformational selection, the protein exists in a pre-equilibrium of different conformations, and the ligand binds to a specific, pre-existing conformation. In the induced-fit model, the initial binding of the ligand induces a conformational change in the protein to achieve a more stable complex. nih.gov
Simulations can track the trajectory of the ligand and protein atoms, providing insights into which of these mechanisms is dominant. nih.gov For instance, studies on G-protein-coupled receptors have shown that agonist binding induces transitions between different conformational states, which is crucial for receptor activation. nih.gov Understanding these dynamics for this compound can aid in the design of molecules that can more effectively stabilize the desired protein conformation.
Stability and Flexibility Analysis of Binding Interactions
Once a ligand-protein complex is formed, MD simulations can be used to assess its stability and the flexibility of the interactions. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time, researchers can identify stable and flexible regions of the complex. dergipark.org.tr
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
The prediction of ADME properties is a critical step in the early stages of drug discovery to minimize the likelihood of late-stage failures due to poor pharmacokinetic profiles. nih.govmdpi.com In silico methods offer a rapid and cost-effective way to estimate these properties. researchgate.net
Computational Models for Predicting ADME-Related Parameters
Various computational models are available to predict key ADME parameters. These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate molecular descriptors with experimentally determined ADME properties. nih.gov For this compound, parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and permeability through biological membranes like the blood-brain barrier and Caco-2 cells can be predicted. mdpi.comnih.gov
| ADME Parameter | Predicted Value/Characteristic | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. nih.gov |
| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Low | May indicate reduced potential for central nervous system side effects. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting its distribution. nih.gov |
| CYP450 Inhibition | Varies by isoform | Prediction of potential drug-drug interactions. mdpi.com |
This table is a generalized representation based on typical in silico predictions for NSAID-like molecules and may not reflect the exact values for this compound.
Optimization of In Silico Predicted Properties for Drug-Like Characteristics
The results from in silico ADME predictions can guide the chemical modification of this compound to improve its drug-like properties. For example, if the predicted solubility is low, chemical modifications can be made to introduce more polar groups. If the compound is predicted to be a substrate for efflux transporters like P-glycoprotein, structural changes can be explored to reduce this liability. nih.gov The goal is to achieve a balance between the desired pharmacological activity and a favorable ADME profile to enhance the compound's potential as a therapeutic agent. dergipark.org.tr Machine learning models are also being developed to predict the risk of adverse events associated with NSAIDs, which can further inform the optimization process. researchgate.net
Potential Research Applications and Future Directions
Development of 2-(4-Sulfamoylphenyl)propanoic Acid as a Lead Compound
A lead compound is a chemical scaffold that demonstrates pharmacological activity and serves as a starting point for the development of new drugs. The structure of this compound, which is analogous to several known non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, derivatives of similar propanoic acid structures have been identified as promising scaffolds for anticancer candidates, indicating another potential therapeutic area for this compound. The development process would involve synthesizing and screening a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
Advanced Preclinical Efficacy Studies in Relevant Biological Models (in vitro, animal models)
To validate its therapeutic potential, rigorous preclinical studies are essential. Initial in vitro assays would be conducted to determine the compound's efficacy against specific biological targets. For instance, if pursued as an anti-inflammatory agent, its ability to inhibit cyclooxygenase (COX) enzymes would be a key parameter to evaluate. Following promising in vitro results, efficacy would be tested in relevant animal models of disease, such as rodent models of inflammation or cancer. These studies provide critical data on the compound's performance in a complex biological system.
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for uncovering new therapeutic applications. The propanoic acid moiety is a common feature in drugs that are metabolized to propionyl-CoA, which then enters the citric acid cycle. This metabolic pathway could be a starting point for investigating its broader biological effects. Moreover, the sulfonamide group is a key functional group in a variety of therapeutic agents, including diuretics and anticancer drugs that target carbonic anhydrase. By elucidating the specific proteins and pathways that this compound interacts with, researchers can identify novel diseases where it may have a therapeutic benefit.
Integration with Artificial Intelligence and Machine Learning for Drug Design
Modern drug discovery heavily relies on computational tools to accelerate the process. Artificial intelligence (AI) and machine learning (ML) can be employed to analyze the vast chemical space around the this compound scaffold. These technologies can predict the physicochemical properties and biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can even design novel molecules with desired properties from scratch, offering a powerful tool for lead optimization.
Table 1: Applications of AI/ML in the Development of this compound
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to identify molecules with high binding affinity to a target protein. | Reduces the time and cost of identifying initial hit compounds. |
| QSAR Modeling | Development of quantitative structure-activity relationship models to predict the biological activity of new derivatives. | Guides the design of more potent and selective compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. | Helps in early identification of compounds with poor pharmacokinetic profiles. |
| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties using generative models. | Expands the chemical space and can lead to the discovery of novel drug scaffolds. |
Uncovering Unexplored Biological Targets and Pathways
The unique combination of functional groups in this compound may enable it to interact with previously unexplored biological targets. Techniques such as chemical proteomics and thermal proteome profiling can be used to identify the direct protein binding partners of the compound within a cell. Subsequent pathway analysis of these interacting proteins can reveal the biological processes modulated by the compound, potentially uncovering novel mechanisms of action and therapeutic opportunities. For example, derivatives of propanoic acid have been found to act as agonists for G-protein-coupled receptors like GPR40, a target for type 2 diabetes.
Methodological Advancements in Synthetic and Computational Chemistry
The synthesis of this compound and its derivatives can be optimized using modern synthetic methodologies. For instance, Friedel-Crafts reactions can be employed for the synthesis of 2-(4-alkylphenyl) propanoic acids, offering a potentially efficient route. Advances in computational chemistry, such as density functional theory (DFT) calculations, can provide insights into the compound's electronic structure, vibrational frequencies, and reactivity. This information can aid in understanding its interaction with biological targets and in the design of more effective analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
